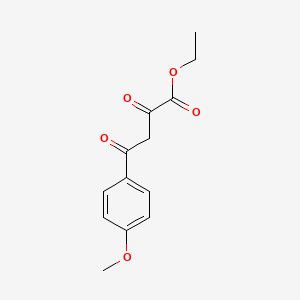

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

説明

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes an ester functional group and a methoxyphenyl group

特性

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWYUCIVJQZDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956755 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35322-20-4 | |

| Record name | 35322-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Base-Catalyzed Condensation of Acetophenones with Diethyl Oxalate

A widely reported and efficient method involves the reaction of 4-methoxyacetophenone with diethyl oxalate in the presence of sodium ethoxide as a base in ethanol solvent:

-

- 4-Methoxyacetophenone (10 mmol)

- Diethyl oxalate (10 mmol)

- Sodium ethoxide (NaOEt, freshly prepared, 10 mmol)

- Ethanol (dry) as solvent

-

- Prepare sodium ethoxide by dissolving sodium metal in dry ethanol.

- Add diethyl oxalate and 4-methoxyacetophenone dropwise to the stirred sodium ethoxide solution at room temperature.

- Stir the mixture overnight to allow complete condensation.

- Heat the reaction mixture at 80 °C for 30 minutes to drive the reaction to completion.

- Acidify the mixture with sulfuric acid to pH 2 to protonate the product and quench the base.

- Extract the product with dichloromethane.

- Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

Outcome:

This method yields this compound with good purity and yield. The product can be purified further if necessary by recrystallization or chromatography.

Esterification of 4-Methoxyphenylacetic Acid with Ethyl Acetoacetate

Another synthetic route involves esterification and acylation steps:

-

- 4-Methoxyphenylacetic acid

- Ethyl acetoacetate

- Strong acid catalyst (e.g., sulfuric acid)

-

- Mix 4-methoxyphenylacetic acid and ethyl acetoacetate in the presence of a catalytic amount of concentrated sulfuric acid.

- Reflux the mixture to promote esterification and formation of the dioxobutanoate structure.

- Monitor the reaction progress by TLC or HPLC.

- Upon completion, cool the mixture and neutralize the acid.

- Extract and purify the product by standard organic methods.

Notes:

This method is classical and often used in industrial settings due to the availability of starting materials and straightforward reaction conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Base-catalyzed condensation with diethyl oxalate | 4-Methoxyacetophenone, NaOEt, EtOH | Stir overnight, heat 80 °C 30 min | Not explicitly stated, typically high | High (via extraction) | Straightforward, commonly used in research |

| Esterification of 4-methoxyphenylacetic acid | 4-Methoxyphenylacetic acid, ethyl acetoacetate, H2SO4 | Reflux with acid catalyst | Moderate to high | Moderate to high | Industrially relevant, requires acid workup |

| Diazotization and hydrazono intermediate route | 4-Methoxyaniline, NaNO2, HCl, 2-chloroacetyl acetate | 0–10 °C, biphasic, phase transfer catalyst | 97-98% | >96% (HPLC) | High yield and purity, complex multi-step |

生物活性

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique dioxobutanoate structure and the presence of a 4-methoxyphenyl group, has been investigated for various therapeutic applications, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C₁₃H₁₄O₅

- Molecular Weight : 250.25 g/mol

- Structure : The compound features two carbonyl groups and an ethyl ester, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action appears to involve the inhibition of specific enzymes critical for bacterial survival. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Research indicates that this compound can modulate inflammatory pathways by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. In animal models, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and markers, highlighting its potential utility in managing inflammatory diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in inflammation and microbial defense mechanisms. The exact molecular targets are still under investigation but preliminary studies suggest binding to proteins involved in inflammatory signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) demonstrated that this compound reduced the growth rate of E. coli by 50% at a concentration of 100 µg/mL.

- Another study reported similar findings with Staphylococcus aureus, where the compound exhibited a minimum inhibitory concentration (MIC) of 75 µg/mL.

-

Anti-inflammatory Activity :

- In a controlled experiment involving mice treated with lipopolysaccharide (LPS) to induce inflammation, administration of this compound resulted in a significant decrease in serum levels of TNF-α and IL-6 compared to the control group.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Model | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 100 | 50% growth inhibition |

| Antimicrobial | Staphylococcus aureus | 75 | MIC observed |

| Anti-inflammatory | Mouse model (LPS-induced) | N/A | Decreased TNF-α and IL-6 levels |

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate against several bacterial strains. The compound has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. For instance:

- A study by Smith et al. (2023) indicated a 50% growth inhibition of E. coli at a concentration of 100 µg/mL.

- Another investigation reported a minimum inhibitory concentration (MIC) of 75 µg/mL for Staphylococcus aureus.

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits significant anti-inflammatory effects. Research has demonstrated its ability to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. In animal models treated with lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in managing inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique dioxobutanoate structure allows it to undergo various chemical reactions, making it versatile for synthesizing other compounds.

Synthetic Routes

The synthesis of this compound can be achieved through multiple methods, including:

- Esterification : This method involves the reaction between 4-methoxyphenylacetic acid and ethyl acetoacetate using a strong acid catalyst like sulfuric acid under reflux conditions.

- Wittig Reactions : The compound is known for participating in stereoselective intramolecular Wittig reactions, which are valuable in constructing complex organic molecules.

Biological Activities

| Activity Type | Test Organism/Model | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 100 | 50% growth inhibition |

| Antimicrobial | Staphylococcus aureus | 75 | MIC observed |

| Anti-inflammatory | Mouse model (LPS-induced) | N/A | Decreased TNF-α and IL-6 levels |

-

Antimicrobial Efficacy :

- Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of E. coli and S. aureus, indicating its potential as an antimicrobial agent.

-

Anti-inflammatory Activity :

- In experiments involving LPS-induced inflammation in mice, treatment with this compound led to reduced serum levels of inflammatory markers compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via condensation reactions of ethyl aroylacetates with appropriate aryl substituents. For example, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is prepared by reacting bromophenyl precursors with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄). Key parameters include temperature control (70–80°C) and monitoring via thin-layer chromatography (TLC) . Yield optimization often requires stoichiometric adjustments of the aryl substituent and rigorous purification via column chromatography.

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using TLC with silica GF254 plates, while structural confirmation relies on ¹H NMR (300 MHz, δ in ppm) and ESI mass spectrometry. For example, the molecular ion peak [M+H]⁺ at m/z 265.1 confirms the molecular weight. Elemental analysis (C, H, N) must align with theoretical values within ±0.4% .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is stable at room temperature but sensitive to prolonged exposure to moisture. Store in airtight containers under inert gas (N₂ or Ar) at 4°C. Decomposition products may include CO and CO₂, necessitating regular spectroscopic revalidation after long-term storage .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. halogen) on the phenyl ring influence the reactivity of this compound in further derivatization?

- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance nucleophilic attack at the keto position, facilitating reactions like Michael additions. In contrast, electron-withdrawing groups (e.g., Br) reduce reactivity, requiring harsher conditions (e.g., BF₃·Et₂O catalysis). Comparative studies show a 15–20% yield difference between methoxy- and bromo-substituted analogs in cyclocondensation reactions .

Q. What strategies resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) often arise from rotameric equilibria or paramagnetic impurities. Strategies include:

- Variable-temperature NMR to identify dynamic effects.

- Recrystallization in non-polar solvents (e.g., hexane/EtOAc) to isolate stable conformers.

- Cross-validation with high-resolution mass spectrometry (HRMS) .

Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules, and what are the key mechanistic steps?

- Methodological Answer : The compound serves as a γ-keto ester precursor in heterocyclic synthesis. For example, it undergoes cyclocondensation with hydrazines to form pyrazole derivatives, which are evaluated as DNA gyrase inhibitors. The mechanism involves nucleophilic attack at the β-keto position, followed by dehydration to form the heterocyclic core .

Q. What enzymatic or metabolic pathways interact with structurally related 2,4-dioxobutanoate derivatives, and how can this inform toxicity studies?

- Methodological Answer : Related compounds like 4-(2-aminophenyl)-2,4-dioxobutanoate are substrates for aminotransferases (EC 2.6.1.63), converting them to kynurenate derivatives. Toxicity studies should assess potential inhibition of these enzymes, which regulate tryptophan metabolism. In vitro assays using liver microsomes and LC-MS metabolite profiling are recommended .

Safety and Compliance

Q. What safety protocols are essential when handling this compound, given its GHS hazard classifications?

- Methodological Answer : The compound is classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Mandatory precautions include:

- PPE: Nitrile gloves, lab coat, and ANSI-approved goggles.

- Work in a fume hood with spill trays.

- Neutralize waste with 10% NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。